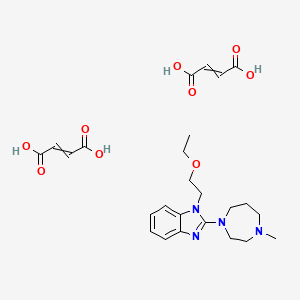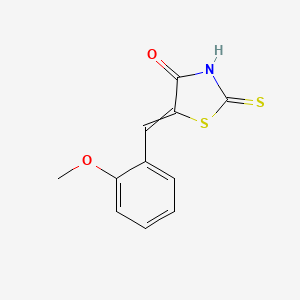![molecular formula C20H26F3NO3 B12455697 4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline](/img/structure/B12455697.png)
4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline is a complex organic compound characterized by its unique adamantyl structure and trifluoromethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the adamantyl core: This involves the synthesis of 1-adamantylamine, which can be achieved through the hydrogenation of 1-adamantyl nitrile.
Introduction of the trifluoromethoxymethyl group: This step involves the reaction of 1-adamantylamine with trifluoromethoxymethyl chloride under basic conditions.
Coupling with the aromatic ring: The final step involves the coupling of the intermediate with 4,5-dimethoxyaniline using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline involves its interaction with specific molecular targets. The trifluoromethoxymethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrophenylacetonitrile
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitrophenylacetonitrile
Uniqueness
4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline stands out due to its unique adamantyl structure and trifluoromethoxymethyl group, which confer enhanced stability and lipophilicity. These features make it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H26F3NO3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(5S,7R)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline |
InChI |
InChI=1S/C20H26F3NO3/c1-25-16-4-14(15(24)5-17(16)26-2)19-8-12-3-13(9-19)7-18(6-12,10-19)11-27-20(21,22)23/h4-5,12-13H,3,6-11,24H2,1-2H3/t12-,13+,18?,19? |
InChI Key |
FIKBNXRZVXRGRR-NFAYLAGKSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)COC(F)(F)F)N)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)(C3)COC(F)(F)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)

![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)


![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
![N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B12455693.png)
